3-(1H-indol-3-ylsulfanyl)propanoic Acid
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Description
3-(1H-indol-3-ylsulfanyl)propanoic Acid, also known as 3-indol-3-ylthiopropanoic acid, is a unique chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-3-ylsulfanyl)propanoic Acid is represented by the SMILES stringOC(=O)CCSc1c[nH]c2ccccc12
. The InChI representation of the molecule is 1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14)
.
Scientific Research Applications
Biological Activity of Schiff Bases : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have been studied for their antimicrobial activity. These compounds show remarkable antimicrobial properties, suggesting potential applications in fighting bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Synthesis of Nitrogen/Sulfur Heterocycles : A study explored the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, such as 1,2,4-triazole, pyridazine, and quinoxaline. This method yields compounds with potential for further research, possibly in pharmaceutical applications (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Immunoactive Ionic Liquids : Immunoactive ionic liquids based on indol-3-ylsulfanylacetic acids have been synthesized and studied for their properties. These compounds have shown potential as immunomodulators, which could have applications in treating immune system disorders (Mirskova, Adamovich, Mirskov, Kolesnikova, & Schilde, 2014).
Inhibitors for Urease Enzyme : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent inhibitors of the urease enzyme. These compounds have potential applications in the development of therapeutic agents for diseases related to urease enzyme activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Synthesis of Immunoactive Compounds : Immunoactive properties of tris(2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanylacetic and -sulfonylalkanecarboxylic acids have been investigated. These compounds have been found to exhibit dose-dependent antiproliferative activity and could be valuable in immunotherapy (Mirskova, Levkovskaya, Kolesnikova, Perminova, Rudyakova, & Adamovich, 2010).
properties
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKIXUQAPZEIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355194 |
Source
|
Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
CAS RN |
80412-20-0 |
Source
|
Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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